
Leptomycin B
描述
雷帕霉素 B 是链霉菌属细菌产生的次级代谢产物。它最初被发现是一种有效的抗真菌化合物该化合物在生物学、医学和工业等各个领域具有重要意义 .
准备方法
雷帕霉素 B 通常从链霉菌属细菌中分离得到。制备过程包括在特定条件下培养细菌以产生该化合物。分离过程包括用有机溶剂提取,然后使用色谱技术进行纯化。 然后使用核磁共振和质谱等光谱方法对该化合物进行表征 .
化学反应分析
雷帕霉素 B 会经历几种类型的化学反应,包括:
这些反应中常用的试剂和条件包括硫醇和胺等亲核试剂,反应通常在温和条件下进行,以保持化合物的完整性。 这些反应形成的主要产物包括具有改变的生物活性的雷帕霉素 B 的修饰版本 .
科学研究应用
Cancer Therapy
Leptomycin B has been extensively studied for its anti-cancer properties, particularly in various types of malignancies.
Case Studies
- Gastric Carcinoma : A study demonstrated that this compound inhibited proliferation, migration, and invasion of gastric carcinoma cells (HGC-27 and AGS) through autophagy impairment. The treatment led to increased levels of autophagy-related proteins LC3-II and p62, indicating disrupted autophagic degradation .
- Non-Small Cell Lung Cancer : Research indicated that combining this compound with gefitinib, an epidermal growth factor receptor tyrosine kinase inhibitor, enhanced cytotoxic effects in A549 cells by overcoming drug resistance. The combination therapy showed a synergistic effect, suggesting that this compound can potentiate the efficacy of existing cancer treatments .
Cellular Biology Research
This compound serves as a valuable tool in cellular biology for studying nucleocytoplasmic transport mechanisms.
Impact on Protein Localization
By inhibiting CRM1, this compound facilitates the accumulation of proteins like p53 within the nucleus. This property is exploited to investigate the roles of various proteins in cellular processes such as apoptosis and cell cycle regulation .
Experimental Applications
- p53 Stabilization : In cervical cancer cell lines, this compound increased the transcriptional activity of p53, leading to enhanced apoptosis in a p53-dependent manner. This application underscores its potential for developing targeted therapies that exploit p53 pathways .
- MAPKAP Kinase 2 : Studies have shown that this compound affects the phosphorylation-dependent nuclear export of MAPKAP kinase 2, providing insights into signaling pathways involved in stress responses .
Drug Development
This compound has been instrumental in drug development research aimed at improving therapeutic efficacy while minimizing side effects.
Derivatives Development
Due to dose-limiting toxicities observed in clinical trials with this compound, researchers have developed semi-synthetic derivatives that retain anti-cancer activity but exhibit better tolerance in vivo. These derivatives are being explored for their potential to treat various cancers with fewer side effects .
作用机制
雷帕霉素 B 通过特异性结合染色体区域维护 1 蛋白在半胱氨酸残基 528 处发挥作用。 这种结合抑制染色体区域维护 1 蛋白与含有核输出信号的蛋白质之间的相互作用,从而阻止它们从细胞核输出到细胞质 . 这种抑制导致在细胞质和细胞核之间穿梭的蛋白质在细胞核中积累,例如 DNA 传感器环状 GMP-AMP 合成酶和丝氨酸激酶白细胞介素-1 受体相关激酶 1 .
相似化合物的比较
雷帕霉素 B 在其对核输出的强效和特异性抑制作用方面是独特的。类似的化合物包括:
安古霉素 A: 另一种核输出抑制剂,通过类似机制结合染色体区域维护 1 蛋白.
拉特加酮 A: 一种结构和作用机制与雷帕霉素 B 相似的化合物.
核输出选择性抑制剂 (SINE) 化合物: 这些化合物,例如 KPT-185、KPT-335 和 KPT-350,靶向染色体区域维护 1 蛋白,但与雷帕霉素 B 不可逆结合相比,它们是缓慢可逆的
属性
CAS 编号 |
87081-35-4 |
---|---|
分子式 |
C33H48O6 |
分子量 |
540.7 g/mol |
IUPAC 名称 |
(2E,10E,12E,16E,18E)-17-ethyl-6-hydroxy-3,5,7,9,11,15-hexamethyl-19-(3-methyl-6-oxo-2,3-dihydropyran-2-yl)-8-oxononadeca-2,10,12,16,18-pentaenoic acid |
InChI |
InChI=1S/C33H48O6/c1-9-28(14-15-29-24(5)13-16-31(36)39-29)19-22(3)12-10-11-21(2)17-25(6)32(37)27(8)33(38)26(7)18-23(4)20-30(34)35/h10-11,13-17,19-20,22,24-27,29,33,38H,9,12,18H2,1-8H3,(H,34,35)/b11-10+,15-14+,21-17+,23-20+,28-19+ |
InChI 键 |
YACHGFWEQXFSBS-SAYXANOCSA-N |
SMILES |
CCC(=CC(C)CC=CC(=CC(C)C(=O)C(C)C(C(C)CC(=CC(=O)O)C)O)C)C=CC1C(C=CC(=O)O1)C |
手性 SMILES |
CC/C(=C\C(C)C/C=C/C(=C/C(C)C(=O)C(C)C(C(C)C/C(=C/C(=O)O)/C)O)/C)/C=C/C1C(C=CC(=O)O1)C |
规范 SMILES |
CCC(=CC(C)CC=CC(=CC(C)C(=O)C(C)C(C(C)CC(=CC(=O)O)C)O)C)C=CC1C(C=CC(=O)O1)C |
外观 |
Solid powder |
Key on ui other cas no. |
87081-35-4 |
Pictograms |
Flammable; Acute Toxic; Health Hazard |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
2,10,12,16,18-nonadecapentaenoic acid, 19-(3,6-dihydro-3-methyl-6-oxo-2H-pyran-2-yl)-17-ethyl-6-hydroxy-3,5,7,9,11,15-hexamethyl-8-oxo- CI 940 CI-940 elactocin leptomycin B PD 114720 PD-114,720 |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Leptomycin B directly interacts with and inhibits CRM1 (Chromosomal Region Maintenance 1), also known as exportin 1, a protein crucial for nuclear export. [, , , ]
A: this compound forms a covalent bond with a cysteine residue (Cys528) within the nuclear export signal (NES) binding groove of CRM1. This interaction is further stabilized by subsequent hydrolysis of LMB's lactone ring, ultimately blocking the binding of cargo proteins to CRM1 for nuclear export. []
ANone: Inhibiting CRM1 with LMB traps proteins containing a leucine-rich NES within the nucleus. This nuclear retention can have diverse effects, including:
* **Activation of tumor suppressor pathways:** LMB can lead to nuclear accumulation and activation of p53, a critical tumor suppressor, inducing cell cycle arrest and apoptosis in some cancer cells. [, , , , , , ] * **Disruption of viral replication:** Several viruses, including HIV and FIV, rely on CRM1 for exporting viral proteins or RNA. LMB treatment can disrupt these processes, inhibiting viral replication. [, , ] * **Altered localization of signaling proteins:** LMB can alter the subcellular localization of various signaling proteins, impacting cellular processes like proliferation, differentiation, and stress responses. [, , , , ]
A: While LMB primarily targets nuclear export, research indicates that inhibiting nuclear export can indirectly influence nuclear import rates for proteins that shuttle between the nucleus and cytoplasm. This effect is likely due to the interconnected nature of nuclear import and export processes. []
A: The molecular formula of this compound is C29H38O6, and its molecular weight is 482.6 g/mol. []
A: The absolute stereochemistry of LMB has been determined using nuclear magnetic resonance (NMR) spectroscopy, with comparisons drawn to a related compound, callystatin A. This analysis, combined with total synthesis efforts, confirmed the absolute configuration of its stereocenters. []
ANone: The provided research primarily focuses on the biological activity and mechanism of action of this compound. There is limited information on its material compatibility and stability under various conditions.
A: While the provided research doesn't delve into specific LMB analogs, studies with related compounds and LMB derivatives generated through microbial conversion suggest modifications can alter its potency and potentially its interactions with CRM1. []
A: In vitro studies demonstrate that LMB can inhibit the proliferation, migration, and invasion of various cancer cell lines, including gastric carcinoma cells. This anti-cancer activity is suggested to be linked to interference with autophagy function. [] LMB also shows synergistic effects with other chemotherapeutic agents like doxorubicin in preclinical models of lung cancer. [, ]
A: One study identified a this compound resistance gene in Schizosaccharomyces pombe that encodes a protein similar to mammalian P-glycoproteins, which are known to efflux drugs from cells. This finding suggests that drug efflux could contribute to LMB resistance. [] Additionally, some cancer cells, particularly those with wild-type p53, show resistance to LMB treatment. []
A: The research mentions Selinexor as an example of a clinically tested CRM1 inhibitor. It's crucial to note that while Selinexor and LMB share the same target, their binding modes, pharmacokinetic properties, and potential off-target effects might differ. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。